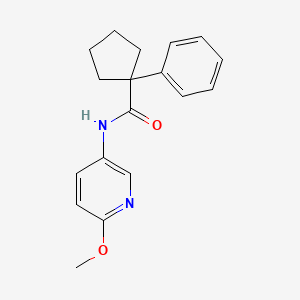

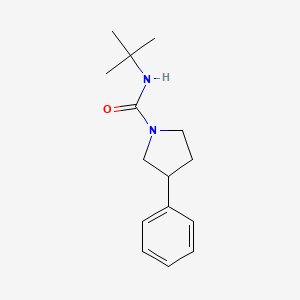

N-(tert-butyl)-3-phenylpyrrolidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Aplicaciones Científicas De Investigación

- Researchers have explored the kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate using enzymes. By optimizing solvent and temperature conditions, they achieved an enantioselectivity (E) of 40. The (+)-(3S,4R) enantiomer formed an acetate derivative, while the (−)-(3R,4S) isomer remained intact. Excellent enantioselectivities (E > 200) were also observed during enzyme-catalyzed alcoholysis, resulting in the preparation of the (+)-(3S,4R) enantiomer in pure form .

- N-tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate has been identified as an intermediate in the synthesis of a potential NK1 receptor antagonist. Such antagonists could be effective for treating conditions like emesis, depression, and anxiety .

- The compound has been involved in the synthesis of functionalized perfluorinated phenyl tert-butyl nitroxides. These nitroxides play a crucial role in various applications, including radical chemistry and spin labeling .

- Researchers have explored the use of N-tert-butyl-3-phenylpyrrolidine-1-carboxamide in asymmetric organic synthesis. Its chiral properties make it valuable for creating enantioenriched compounds .

- The absolute configuration of the (−)-(3R,4S)-enantiomer was determined using single crystal X-ray diffraction. This structural information is essential for understanding its properties and reactivity .

- Although not directly mentioned in the literature, compounds with similar structures have been investigated for potential pharmaceutical applications. Researchers may explore the pharmacological properties of N-tert-butyl-3-phenylpyrrolidine-1-carboxamide for drug discovery .

Enzyme-Catalyzed Kinetic Resolution

Neurokinin-1 (NK1) Receptor Antagonist

Fluorinated Phenyl tert-Butyl Nitroxides

Organic Synthesis and Asymmetric Catalysis

Crystallography and Absolute Configuration Determination

Medicinal Chemistry and Drug Development

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-tert-butyl-3-phenylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-15(2,3)16-14(18)17-10-9-13(11-17)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNQOWRGKJQJLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-3-phenylpyrrolidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({2-[(Piperidin-1-yl)methyl]pyrrolidin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B2841923.png)

![methyl 4-{3-[2-(2,6-dimethylmorpholin-4-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B2841925.png)

![Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid](/img/structure/B2841926.png)

amine](/img/structure/B2841927.png)

amine hydrochloride](/img/no-structure.png)

![3-(4-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2841937.png)